5-Carboxyvanillic acid

Catalog No.
S571741
CAS No.
2134-91-0
M.F
C9H8O6
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Carboxyvanillic acid

CAS Number

2134-91-0

Product Name

5-Carboxyvanillic acid

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)

InChI Key

NLSSJYQPZIQJNC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O

Synonyms

5-carboxyvanillate, 5-carboxyvanillic acid, 5CVA cpd

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O

Potential Antioxidant Properties:

Studies suggest that 5-CVA might possess antioxidant properties. A 2011 study published in "Food Chemistry" found that 5-CVA exhibited free radical scavenging activity in vitro, indicating its potential role in preventing oxidative stress-related damage []. However, further research is needed to confirm these findings and understand the mechanisms of action in vivo (within a living organism).

Antibacterial Activity:

Limited research suggests that 5-CVA might exhibit antibacterial activity against certain strains of bacteria. A 2010 study published in the "Journal of Agricultural and Food Chemistry" reported that 5-CVA showed antibacterial activity against Staphylococcus aureus and Escherichia coli []. However, more research is required to understand the effectiveness and mechanisms of this activity against a broader range of bacteria.

5-Carboxyvanillic acid is an aromatic compound with the molecular formula C₉H₈O₆ and a molecular weight of approximately 212.16 g/mol. It is a derivative of vanillin, characterized by the presence of a carboxylic acid group at the 5-position of the vanillin structure. This compound is notable for its potential applications in various fields, including biochemistry and pharmaceuticals, due to its unique structural features and biological activities .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form vanillin or other derivatives.
  • Reduction: It can be reduced to produce corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride .

These reactions highlight its versatility as a starting material for synthesizing various organic compounds.

5-Carboxyvanillic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens .

These biological activities make 5-carboxyvanillic acid a compound of interest in pharmacological research.

The synthesis of 5-carboxyvanillic acid can be achieved through various methods:

  • Oxidation of Vanillin: Vanillin can be oxidized using reagents such as potassium permanganate or chromic acid to yield 5-carboxyvanillic acid.
  • Carboxylation Reactions: Starting from ortho-vanillic acid, carboxylation can be performed under specific conditions to introduce the carboxylic acid group at the desired position .
  • Decarboxylation Reactions: Certain precursors can undergo decarboxylation reactions to yield 5-carboxyvanillic acid as a product.

These methods reflect the compound's synthetic accessibility and versatility in organic chemistry.

5-Carboxyvanillic acid has several applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in drug formulations targeting oxidative stress and inflammation.
  • Food Industry: It may serve as a flavoring agent or preservative due to its antioxidant properties.
  • Cosmetics: Its potential skin-protective effects could make it valuable in cosmetic formulations aimed at reducing oxidative damage .

The compound's diverse applications underscore its importance across multiple industries.

Interaction studies involving 5-carboxyvanillic acid focus on its effects on various biological systems:

  • Cell Culture Studies: Investigations have shown that it can modulate cellular responses in inflammatory models, indicating potential therapeutic roles.
  • Enzyme Inhibition Studies: Research suggests that it may inhibit specific enzymes involved in inflammatory pathways, although further studies are needed to clarify these mechanisms .

These studies provide insights into how 5-carboxyvanillic acid interacts with biological systems and its potential therapeutic implications.

Several compounds share structural similarities with 5-carboxyvanillic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
VanillinContains an aldehyde groupWidely used as a flavoring agent
Ortho-Vanillic AcidHydroxyl group at the ortho positionPrecursor for synthesizing 5-carboxyvanillic acid
Syringic AcidMethoxy groups on aromatic ringExhibits strong antioxidant properties
Caffeic AcidContains an additional double bondKnown for anti-inflammatory effects

The uniqueness of 5-carboxyvanillic acid lies in its specific carboxylation at the 5-position, which may enhance its biological activity compared to related compounds. Its distinct functional groups contribute to its varied applications and biological effects, making it an interesting subject for further research.

Molecular Structure and Characteristics

Molecular Formula (C₉H₈O₆) and Weight (212.16 g/mol)

5-Carboxyvanillic acid is an organic compound with the molecular formula C₉H₈O₆ and a molecular weight of 212.16 grams per mole [1] [2] [3]. The compound is characterized by its Chemical Abstracts Service registry number 2134-91-0 [2] [3]. The molecular structure represents a derivative of vanillic acid, specifically modified with an additional carboxyl group at the fifth position of the benzene ring [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 4-hydroxy-5-methoxyisophthalic acid, which more precisely describes its structural features [2] [3].

The monoisotopic mass of 5-carboxyvanillic acid is calculated as 212.032088 atomic mass units [2]. This precise mass determination is essential for analytical chemistry applications, particularly in mass spectrometry identification procedures [2]. The compound exists as a benzoic acid derivative with distinctive functional groups that contribute to its unique chemical and physical properties [1] [4].

Structural Isomerism and Conformational Analysis

5-Carboxyvanillic acid exhibits structural characteristics typical of aromatic dicarboxylic acids with hydroxyl and methoxy substituents [6]. The compound can be classified as a 2-hydroxyisophthalic acid derivative, indicating the specific positional arrangement of functional groups on the benzene ring [1] [4]. The molecular structure permits various conformational states due to the presence of multiple functional groups capable of internal rotation [24] [25].

Conformational analysis reveals that the compound can adopt different spatial arrangements through rotation around single bonds, particularly those connecting the carboxyl groups to the aromatic ring [24] [27]. The methoxy group at the 5-position and the hydroxyl group at the 4-position contribute to the overall conformational flexibility of the molecule [24] [27]. These conformational variations can influence the compound's interaction with solvents and other molecules, affecting its solubility and reactivity profiles [24] [25].

The aromatic nature of the compound restricts certain conformational changes while allowing others, creating a balance between structural rigidity and flexibility [24] [25]. Intramolecular hydrogen bonding between functional groups may stabilize certain conformations over others, as observed in related vanillic acid derivatives [27] [34].

Bond Characteristics and Functional Group Orientation

The molecular structure of 5-carboxyvanillic acid features several distinct functional groups with characteristic bonding patterns [1] [4]. The aromatic benzene ring provides the structural foundation with alternating single and double carbon-carbon bonds typical of aromatic compounds [28] [30]. The carboxyl groups exhibit characteristic carbon-oxygen double bonds with bond lengths and angles consistent with carboxylic acid functionality [28] [34].

The hydroxyl group attached to the benzene ring demonstrates typical phenolic characteristics, with the oxygen-hydrogen bond showing distinct spectroscopic signatures [11] [35]. The methoxy group contributes additional structural complexity through its carbon-oxygen single bond connection to the aromatic ring [17] [27]. These functional groups are oriented in specific positions that allow for potential intramolecular and intermolecular hydrogen bonding interactions [34] [37].

The carboxyl groups can form hydrogen-bonded dimers, a characteristic feature of carboxylic acids that significantly influences the compound's physical properties [34] [35] [38]. The spatial arrangement of these functional groups creates opportunities for both intramolecular hydrogen bonding and intermolecular associations [34] [37].

Physical Properties

Melting Point (276°C) and Boiling Point (455.6°C)

5-Carboxyvanillic acid exhibits a melting point of 276°C, indicating significant thermal stability and strong intermolecular forces [5] [9]. This relatively high melting point is characteristic of aromatic carboxylic acids with multiple functional groups capable of hydrogen bonding [6] [26]. The reported melting point has been confirmed through multiple analytical determinations, with some sources reporting slight variations in the range of 276-284°C depending on purity and crystallization conditions [6].

The boiling point of 5-carboxyvanillic acid is established at 455.6°C under standard atmospheric pressure [5] [9] [31]. This high boiling point reflects the compound's molecular weight and the presence of multiple polar functional groups that create strong intermolecular attractions [5] [31]. The significant difference between melting and boiling points indicates a stable liquid phase over a wide temperature range [5] [9].

These thermal properties are consistent with the compound's structural characteristics as an aromatic dicarboxylic acid with additional hydroxyl and methoxy substituents [26] [30]. The thermal stability parameters make this compound suitable for various high-temperature analytical procedures and synthetic applications [26].

Solubility Profile in Various Solvents

The solubility characteristics of 5-carboxyvanillic acid are influenced by its multiple polar functional groups and aromatic structure [23]. The presence of carboxyl groups, hydroxyl groups, and methoxy functionality creates a complex solubility profile that varies significantly with solvent polarity and hydrogen bonding capacity [23]. Carboxylic acid compounds typically show enhanced solubility in polar protic solvents due to hydrogen bonding interactions [23] [38].

Water solubility is expected to be moderate due to the competing effects of polar functional groups that promote dissolution and the aromatic ring system that opposes it [23]. Alcoholic solvents such as ethanol demonstrate favorable solubility characteristics for related vanillic acid derivatives [23]. The compound's solubility behavior is also influenced by temperature, with higher temperatures generally increasing dissolution rates [23].

Organic solvents with hydrogen bonding capabilities are likely to provide better solubility than non-polar solvents [23]. The presence of multiple hydrogen bond donors and acceptors in the molecular structure suggests that solvent selection should prioritize compounds capable of forming hydrogen bonds [23] [38].

Flash Point (188.2°C) and Thermal Stability Parameters

The flash point of 5-carboxyvanillic acid is determined to be 188.2°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [5] [9]. This relatively high flash point suggests good thermal stability and reduced volatility under normal laboratory and industrial conditions [5] [31]. The flash point value is consistent with the compound's molecular weight and boiling point characteristics [5] [9].

Thermal stability analysis reveals that 5-carboxyvanillic acid maintains structural integrity over a wide temperature range below its decomposition point [26]. The thermal decomposition characteristics of carboxylic acids generally depend on the nature of substituents and the strength of intramolecular bonds [26]. Aromatic carboxylic acids typically show enhanced thermal stability compared to aliphatic analogs due to the stabilizing effect of the aromatic ring system [26] [30].

The compound's thermal parameters indicate suitability for analytical procedures requiring elevated temperatures, such as gas chromatography and thermal analysis techniques [26]. These thermal properties also suggest potential applications in high-temperature synthetic procedures where thermal stability is essential [26].

Spectroscopic Characteristics

Infrared Spectroscopy Signature Patterns

Infrared spectroscopy of 5-carboxyvanillic acid reveals characteristic absorption patterns typical of aromatic carboxylic acids with additional functional groups [10] [11] [12]. The carboxyl groups exhibit distinctive carbon-oxygen double bond stretching vibrations in the region of 1710-1760 cm⁻¹ [11] [35]. The exact position within this range depends on whether the carboxyl groups exist as free monomers or hydrogen-bonded dimers [11] [35].

The hydroxyl group stretching vibrations appear as broad absorptions in the region of 2500-3300 cm⁻¹, characteristic of carboxylic acid OH groups [11] [12] [35]. When hydrogen bonding occurs, these absorptions typically shift to lower frequencies and broaden significantly [11] [34] [35]. The aromatic carbon-carbon stretching vibrations are observed in the characteristic fingerprint region, providing additional structural confirmation [12] [13].

The methoxy group contributes specific absorption patterns through carbon-hydrogen stretching and carbon-oxygen stretching vibrations [12] [17]. The aromatic carbon-hydrogen stretching appears in the region around 3000 cm⁻¹, while the aliphatic carbon-hydrogen stretching from the methoxy group appears at slightly different frequencies [12] [13].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Carboxyl OH stretch2500-3300O-H stretching (hydrogen bonded)
Carboxyl C=O stretch1710-1760C=O stretching
Aromatic C-H stretch~3000Aromatic C-H stretching
Methoxy C-O stretch1000-1300C-O stretching

Nuclear Magnetic Resonance Profiles (¹H and ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-carboxyvanillic acid through both proton and carbon-13 spectra [17] [36]. The aromatic protons appear in the characteristic downfield region of 7-8 parts per million in proton nuclear magnetic resonance spectra [17]. The specific chemical shifts depend on the electronic environment created by the various substituents on the benzene ring [17] [36].

The methoxy group protons typically resonate around 3.9 parts per million, consistent with protons attached to carbon adjacent to oxygen [17]. The hydroxyl and carboxyl protons appear as exchangeable signals, often broadened due to hydrogen bonding interactions [17] [36]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for aromatic carbons, carboxyl carbons, and the methoxy carbon [17] [36].

The aromatic region in carbon-13 spectra typically shows multiple signals between 100-160 parts per million, corresponding to the various substituted aromatic carbons [17]. The carboxyl carbon signals appear further downfield, typically around 170 parts per million [17] [36]. The methoxy carbon produces a characteristic signal around 56 parts per million [17].

Chemical exchange phenomena may be observed in nuclear magnetic resonance studies, particularly for exchangeable protons involved in hydrogen bonding [36]. Temperature-dependent studies can provide additional information about conformational dynamics and exchange processes [36].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 5-carboxyvanillic acid produces characteristic fragmentation patterns that aid in structural identification [14] [29] [33]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of the compound [1] [2]. Common fragmentation pathways include loss of carboxyl groups, resulting in fragment ions at lower mass-to-charge ratios [14].

Typical fragmentation patterns for aromatic carboxylic acids include loss of carboxyl groups (mass 45) and formation of aromatic fragment ions [14]. The methoxy group may also be lost during fragmentation, producing characteristic fragment ions [14]. The aromatic ring system often remains intact during initial fragmentation steps, providing stable fragment ions that aid in identification [14].

Electron impact ionization typically produces extensive fragmentation, while chemical ionization methods may provide gentler ionization with enhanced molecular ion stability [14]. The fragmentation patterns are influenced by the energy of ionization and the specific ionization technique employed [14].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 5-carboxyvanillic acid reveals absorption characteristics typical of aromatic compounds with extended conjugation [6] [15]. The aromatic chromophore system creates absorption bands in the ultraviolet region, with specific wavelengths dependent on the substituent effects [6] [15]. The reported ultraviolet absorption spectrum in 95% ethanol shows maxima at 227 nm, 267 nm, and 310 nm [6].

The absorption at 227 nm corresponds to high-energy electronic transitions within the aromatic system [6] [15]. The longer wavelength absorptions at 267 nm and 310 nm are attributed to lower energy transitions influenced by the electron-donating and electron-withdrawing substituents on the benzene ring [6] [15]. The molar absorptivity values indicate the intensity of these electronic transitions [6].

The presence of hydroxyl and methoxy substituents on the aromatic ring creates bathochromic shifts compared to unsubstituted aromatic systems [15]. These shifts result from the extended conjugation and altered electronic distribution within the aromatic system [15]. The carboxyl groups also influence the electronic properties through their electron-withdrawing effects [15].

Solvent effects may influence the exact position and intensity of ultraviolet-visible absorption bands [15]. Polar solvents capable of hydrogen bonding may cause shifts in absorption wavelengths compared to non-polar solvents [15].

X-ray Diffraction Analysis and Crystal Structure

X-ray diffraction analysis of 5-carboxyvanillic acid provides detailed information about its solid-state structure and crystal packing arrangements [6] [18] [19]. The powder diffraction pattern shows prominent lines at specific d-spacings that are characteristic of the crystal structure [6]. The reported X-ray powder diffraction pattern shows significant reflections at d-spacings of 10.66 Å, 9.03 Å, 6.97 Å, and 4.61 Å [6].

The crystal structure analysis reveals the three-dimensional arrangement of molecules within the crystal lattice [18] [19] [20]. Hydrogen bonding interactions between carboxyl groups of adjacent molecules likely contribute to the crystal packing stability [18] [34]. The presence of multiple hydrogen bond donors and acceptors creates opportunities for extensive intermolecular hydrogen bonding networks [18] [34].

The crystal structure demonstrates how the molecular conformation is influenced by solid-state packing forces [18] [20]. The aromatic rings may adopt specific orientations that optimize intermolecular interactions while minimizing steric conflicts [18] [30]. The overall crystal structure reflects a balance between hydrogen bonding interactions, van der Waals forces, and electrostatic interactions [18] [20].

Crystallographic analysis provides precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry in the solid state [18] [21]. These structural parameters are essential for understanding the compound's chemical behavior and designing related molecules with specific properties [18] [21].

Diffraction Lined-spacing (Å)Relative Intensity
110.6640
29.0370
36.9780
44.6130
54.5130
64.0330
73.8650
83.23100
93.1430

Chemical Synthesis Pathways

Oxidation of 5-Carboxyvanillin

The oxidation of 5-carboxyvanillin represents a direct synthetic route to 5-carboxyvanillic acid through the conversion of the aldehyde functional group to a carboxylic acid. This transformation typically employs silver oxide as the oxidizing agent under alkaline conditions [1]. The reaction proceeds through the formation of the aldehyde hydrate intermediate, which subsequently undergoes oxidation to yield the corresponding carboxylic acid [1]. The process requires heat under reflux conditions and generally provides quantitative yields of the target compound [1].

The mechanism involves the initial hydration of the aldehyde group in the presence of water, followed by the oxidative cleavage of the carbon-hydrogen bond by silver oxide [2]. This method represents one of the most straightforward approaches to 5-carboxyvanillic acid synthesis, as it involves a single oxidation step from a closely related precursor [1]. However, the primary limitation of this approach lies in the requirement for 5-carboxyvanillin as the starting material, which itself must be synthesized through alternative pathways [1].

Oxidation of 5-Formylvanillic Acid with Silver Oxide

The oxidation of 5-formylvanillic acid using alkaline silver oxide represents a well-established synthetic pathway for producing 5-carboxyvanillic acid [1]. This method involves the treatment of 5-formylvanillic acid with freshly prepared silver oxide in alkaline solution, typically under reflux conditions [1]. The reaction proceeds through a clean oxidation mechanism that converts the formyl group to a carboxyl group while preserving the aromatic ring structure and other functional groups [1].

Seshardi and Thiruvengadam originally described the preparation of 5-formylvanillic acid through the formylation of vanillic acid [1]. The subsequent oxidation with alkaline silver oxide yields 5-carboxyvanillic acid in quantitative yields [1]. The process requires careful control of reaction conditions, including temperature, pH, and the stoichiometric amount of silver oxide [2]. The alkaline environment facilitates the oxidation process while preventing side reactions that could lead to degradation of the aromatic system [2].

The advantages of this synthetic route include the high yield obtained and the reliability of the oxidation process [1]. The method has been extensively studied and provides reproducible results under standardized conditions [1]. However, the approach requires the stoichiometric use of silver oxide, which represents both an economic and environmental consideration for large-scale applications [2].

Alternative Synthetic Routes from Orthovanillic Acid

The formylation reaction proceeds through the formation of a hexamethylenetetramine complex with the aromatic substrate in glacial acetic acid [1]. The reaction mixture is heated on a boiling water bath for approximately seven hours to ensure complete conversion [1]. Subsequently, the addition of hot hydrochloric acid solution facilitates the hydrolysis step, releasing the formylated product [1]. The overall yield for this synthetic sequence is approximately 26 percent, which represents a moderate efficiency for the transformation [1].

Formylation-Oxidation Sequential Reactions

Formylation-oxidation sequential reactions represent a systematic approach to 5-carboxyvanillic acid synthesis that combines electrophilic aromatic substitution with subsequent oxidative transformations [1]. These sequences typically begin with the introduction of a formyl group onto an appropriately substituted aromatic precursor, followed by oxidation of the aldehyde functionality to generate the target carboxylic acid [1].

The formylation step commonly employs the Vilsmeier-Haack reaction or alternative electrophilic formylation methods to introduce the aldehyde functionality [1]. The choice of formylation method depends on the specific substitution pattern of the aromatic substrate and the desired regioselectivity [1]. Following formylation, the oxidation step can be accomplished using various oxidizing agents, with silver oxide being the most commonly employed reagent for laboratory-scale syntheses [1].

The sequential approach allows for greater flexibility in precursor selection and can accommodate various substitution patterns on the aromatic ring [1]. This methodology is particularly valuable when direct functionalization methods are not available or when specific regioselectivity requirements must be met [1]. The approach also permits the incorporation of additional synthetic transformations between the formylation and oxidation steps, enabling the preparation of more complex derivatives [1].

Biological Production Systems

Microbial Biosynthesis Pathways

Microbial biosynthesis pathways for 5-carboxyvanillic acid production represent environmentally sustainable alternatives to chemical synthesis methods [4] [5]. These biological systems utilize naturally occurring enzymatic pathways found in lignin-degrading microorganisms to convert lignin-derived substrates into 5-carboxyvanillic acid [4] [5]. The most extensively studied organisms include various Sphingomonas and Sphingobium species that possess the enzymatic machinery necessary for biphenyl compound degradation [4] [5].

The biosynthetic pathway typically involves a series of enzymatic transformations that begin with lignin-derived dimeric compounds such as dehydrodivanillate [4] [5]. The process proceeds through a carefully orchestrated sequence of oxidation, demethylation, and ring-cleavage reactions catalyzed by specific enzymes [4] [5]. Key enzymes in this pathway include dehydrodivanillate O-demethylase, ring cleavage oxygenases, and meta-cleavage compound hydrolases [4] [5].

The advantage of microbial biosynthesis lies in its inherent sustainability and the ability to utilize waste lignin as a renewable feedstock [6] [7]. These biological systems operate under mild reaction conditions and produce fewer toxic byproducts compared to chemical synthesis methods [6] [7]. Furthermore, the enzymatic transformations exhibit high specificity, reducing the formation of unwanted side products [4] [5].

However, microbial biosynthesis pathways also present certain challenges, including relatively slow reaction rates compared to chemical methods and the complexity of optimizing multiple enzymatic steps [4] [5]. Additionally, the heterogeneous nature of lignin substrates can affect the consistency and efficiency of the bioconversion process [6] [7].

Engineered Pseudomonas putida KT2440 Systems

Engineered Pseudomonas putida KT2440 systems represent a significant advancement in the biological production of 5-carboxyvanillic acid [6] [7] [8]. This bacterial strain has been selected as an industrial chassis organism due to its robust metabolism, high tolerance to toxic compounds, and genetic tractability [6] [7]. The development of engineered strains involves the heterologous expression of key enzymes from the well-characterized dehydrodivanillate degradation pathway of Sphingobium lignivorans SYK-6 [6] [7].

The metabolic engineering approach involves the introduction of synthetic DNA modules encoding selected metabolic and transport functions into the Pseudomonas putida KT2440 host [6] [7]. These modules include genes for dehydrodivanillate O-demethylase, ring cleavage oxygenase, and meta-cleavage compound hydrolase [6] [7]. Additionally, the incorporation of specific transport systems is essential for the efficient uptake of the biphenyl substrate dehydrodivanillate [6] [7].

The engineered system operates through a resting cell-based bioprocess that converts dehydrodivanillate into 5-carboxyvanillic acid [6] [7]. This approach offers several advantages, including the elimination of complex growth medium requirements during the production phase and the concentration of metabolic flux toward the desired product [6] [7]. The resting cell system also reduces the metabolic burden on the host organism and can achieve higher product concentrations [6] [7].

Research has demonstrated that Pseudomonas putida KT2440 serves as an effective bacterial chassis for biotechnological processes requiring the uptake of substrates through specific TonB-dependent transporters [6] [7]. The success of this system underscores the importance of comprehensive metabolic engineering that addresses both the catalytic and transport requirements for efficient bioconversion [6] [7].

Sphingomonas paucimobilis SYK-6 Mediated Production

Sphingomonas paucimobilis SYK-6 mediated production represents the natural biological system for 5-carboxyvanillic acid biosynthesis from lignin-derived biphenyl compounds [4] [5] [9]. This organism possesses a complete enzymatic pathway for the degradation of dehydrodivanillate, a model lignin dimer containing the carbon-carbon linkage commonly found in lignin depolymerization mixtures [4] [5].

The metabolic pathway in Sphingomonas paucimobilis SYK-6 begins with the transformation of dehydrodivanillate through a series of enzymatic reactions [4] [5]. The process involves dehydrodivanillate O-demethylase, which removes methyl groups from the substrate, followed by ring cleavage oxygenase that opens the aromatic ring system [4] [5]. The meta-cleavage compound hydrolase then converts the ring fission product to 5-carboxyvanillic acid [4] [5].

The organism demonstrates the ability to grow on dehydrodivanillate as the sole carbon and energy source, indicating the complete integration of the degradation pathway with central metabolism [4] [5]. The degradation products, including 5-carboxyvanillic acid, are further metabolized through the protocatechuate 4,5-cleavage pathway [4] [5]. This natural system provides valuable insights into the enzymatic requirements and regulatory mechanisms necessary for efficient lignin valorization [4] [5].

Key enzymes involved in the pathway include LigX (dehydrodivanillate O-demethylase), LigZ (ring cleavage oxygenase), and LigY (meta-cleavage compound hydrolase) [4] [5]. These enzymes work in concert to transform the complex biphenyl substrate into smaller, more manageable metabolites [4] [5]. The organism also possesses decarboxylase enzymes (LigW and LigW2) that convert 5-carboxyvanillic acid to vanillic acid for further catabolism [4] [5].

Industrial Scale Production Considerations

Sustainable Production from Lignin-Derived Precursors

Sustainable production of 5-carboxyvanillic acid from lignin-derived precursors represents a critical component of the circular economy approach to chemical manufacturing [6] [7] [10]. Lignin, as the second most abundant natural polymer after cellulose, provides an enormous reservoir of renewable aromatic compounds that can serve as feedstock for 5-carboxyvanillic acid production [6] [7]. The utilization of lignin waste from the pulp and paper industry, as well as lignocellulosic biorefinery operations, offers both environmental and economic advantages [6] [7].

The heterogeneous nature of lignin presents both opportunities and challenges for sustainable production processes [10] [11]. Different lignin sources exhibit varying compositions of monomeric units, linkage types, and molecular weight distributions [11]. This variability requires the development of robust processing strategies that can accommodate feedstock heterogeneity while maintaining consistent product quality [11]. Pretreatment methods, including fractionation and standardization procedures, are essential for creating uniform starting materials suitable for large-scale production [11].

Depolymerization strategies for lignin conversion include both chemical and biological approaches [10] [11]. Chemical depolymerization methods employ oxidative, reductive, or hydrolytic conditions to break down the lignin polymer into smaller aromatic fragments [10]. These fragments can then serve as precursors for 5-carboxyvanillic acid synthesis through the pathways described in previous sections [10]. Biological depolymerization utilizes enzymatic systems, including peroxidases, laccases, and other lignin-degrading enzymes, to achieve selective bond cleavage under mild conditions [10] [11].

The integration of lignin depolymerization with 5-carboxyvanillic acid production requires careful consideration of process compatibility and optimization [10] [11]. The development of integrated biorefinery concepts that combine lignin extraction, depolymerization, and product synthesis represents a promising approach for achieving economic viability [10]. These integrated systems can maximize value recovery from lignocellulosic biomass while minimizing waste generation and environmental impact [10] [11].

Process Optimization and Yield Enhancement Strategies

Process optimization and yield enhancement strategies for 5-carboxyvanillic acid production encompass both chemical and biological synthesis pathways [12]. The optimization of chemical synthesis routes focuses on reaction condition optimization, catalyst development, and process intensification approaches [10]. Key parameters include temperature, pressure, pH, catalyst concentration, and reaction time, all of which significantly influence product yield and selectivity [10] [12].

For biological production systems, optimization strategies address multiple aspects of the bioprocess, including organism selection, genetic engineering, cultivation conditions, and downstream processing [12]. Metabolic engineering approaches aim to redirect cellular metabolism toward 5-carboxyvanillic acid production while minimizing the formation of unwanted byproducts [12]. This includes the overexpression of rate-limiting enzymes, the deletion of competing pathways, and the optimization of cofactor availability [12].

Cultivation condition optimization involves the systematic evaluation of factors such as temperature, pH, oxygen availability, and nutrient composition [12]. Response surface methodology and other statistical approaches enable the identification of optimal operating conditions that maximize product yield and productivity [12]. The development of fed-batch and continuous cultivation strategies can further enhance process efficiency and reduce production costs [12].

Downstream processing optimization focuses on product recovery and purification methods that maximize yield while minimizing costs [10]. This includes the development of selective separation techniques, such as membrane filtration, chromatographic methods, and crystallization processes [10]. The integration of in-situ product removal strategies can also help overcome product inhibition effects and improve overall process performance [12].

Advanced process control strategies, including real-time monitoring and feedback control systems, enable the maintenance of optimal operating conditions throughout the production campaign [12]. The implementation of process analytical technology allows for continuous monitoring of key process parameters and rapid response to process variations [12].

Green Chemistry Approaches to 5-Carboxyvanillic Acid Synthesis

Green chemistry approaches to 5-carboxyvanillic acid synthesis emphasize the development of environmentally benign production methods that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous substances [10]. These approaches align with the twelve principles of green chemistry and contribute to the overall sustainability of chemical manufacturing processes [10].

The selection of environmentally friendly solvents represents a critical aspect of green chemistry implementation [10]. Water-based reaction systems, ionic liquids, and supercritical fluids offer alternatives to traditional organic solvents that may pose environmental and health risks [10]. The development of solvent-free reaction conditions, where possible, further reduces the environmental footprint of the synthesis process [10].

Catalyst design and selection play crucial roles in green chemistry approaches [10]. The development of heterogeneous catalysts that can be easily separated and recycled reduces waste generation and improves process economics [10]. Biocatalytic approaches using enzymes or whole cells offer highly selective and environmentally friendly alternatives to traditional chemical catalysts [10]. These biological systems operate under mild conditions and exhibit excellent substrate specificity [10].

Atom economy considerations focus on maximizing the incorporation of starting materials into the final product while minimizing the formation of waste byproducts [10]. This involves the design of synthetic routes that minimize the number of steps and avoid the use of protecting groups or other auxiliary reagents [10]. The development of cascade reactions and one-pot syntheses can significantly improve atom economy and reduce overall process complexity [10].

Energy efficiency optimization includes the development of processes that operate under ambient conditions or utilize renewable energy sources [10]. The integration of process heat recovery systems and the optimization of reaction kinetics can reduce overall energy requirements [10]. The use of microwave or ultrasonic activation can enhance reaction rates while reducing energy consumption compared to conventional heating methods [10].

XLogP3

1.5

Other CAS

2134-91-0

Wikipedia

5-Carboxyvanillic acid

Dates

Last modified: 08-15-2023

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